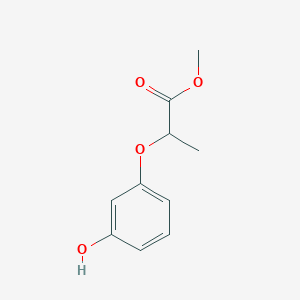

Methyl 2-(3-hydroxyphenoxy)propanoate

Description

Contextualization within Contemporary Organic Chemistry Research

In contemporary organic chemistry, the study of isomers and their unique properties is of paramount importance. The precise spatial arrangement of functional groups on a molecule can dramatically influence its physical, chemical, and biological properties. Methyl 2-(3-hydroxyphenoxy)propanoate is an isomer of the more extensively studied Methyl 2-(4-hydroxyphenoxy)propanoate. The differing position of the hydroxyl group, from the para-position in the well-documented isomer to the meta-position in the subject of this article, is expected to alter its electronic properties, hydrogen bonding capabilities, and reactivity.

The synthesis of such specific isomers often requires careful selection of starting materials and reaction conditions to ensure the desired regioselectivity. For the synthesis of a 3-hydroxyphenoxy derivative, resorcinol (B1680541) (1,3-dihydroxybenzene) would be the logical starting material. The reaction of resorcinol with a suitable propanoate derivative would lead to the formation of the ether linkage at one of the two hydroxyl groups of resorcinol.

Historical Trajectory of Research on Phenoxypropanoates

The historical significance of phenoxypropanoates is deeply rooted in the development of herbicides in the mid-20th century. sentonpharm.comwikipedia.org The initial discoveries in the 1940s of phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), as potent plant growth regulators, paved the way for extensive research into related structures. wikipedia.org

In the 1970s, a new class of compounds, the aryloxyphenoxypropionates (AOPPs), emerged as highly effective and selective herbicides for the control of grass weeds in broad-leaved crops. wikipedia.orgsdiarticle3.com These compounds, often referred to as "fops," function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of lipids in plants. sentonpharm.comresearchgate.net

A key characteristic of many AOPP herbicides is the presence of a 2-(4-hydroxyphenoxy)propionate moiety. The 4-hydroxy group is often a site for further chemical modification to produce the final active ingredient. This focus on the 4-hydroxy isomer has led to a vast body of research on its synthesis and biological activity, while isomers such as this compound have remained outside the primary scope of this research thrust. chemicalbook.comresearchgate.net Furthermore, it was discovered that the herbicidal activity of these compounds is stereospecific, with the (R)-enantiomer being significantly more active than the (S)-enantiomer. wikipedia.orgnih.gov This led to the development of enantiomerically pure herbicides.

Contemporary Research Significance of this compound

The contemporary research significance of this compound is largely potential and speculative due to the lack of dedicated studies. However, its structural features suggest several areas where it could be of interest. As an isomer of a key herbicidal intermediate, it could be used in comparative studies to better understand the structure-activity relationships of ACCase inhibitors. The presence of a free phenolic hydroxyl group and an ester functionality makes it a versatile building block for the synthesis of more complex molecules.

While its 4-hydroxy counterpart has been extensively explored in the context of herbicides, the unique electronic and steric environment of the 3-hydroxy isomer could lead to novel biological activities or material properties. Research into this and other understudied isomers is essential for a comprehensive understanding of the chemical space occupied by phenoxypropanoates and could lead to the discovery of new applications beyond the traditional focus on herbicides.

Chemical and Physical Properties

| Property | Value (Predicted/Inferred for this compound) |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Appearance | Likely a solid or oil at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| Reactivity | The phenolic hydroxyl group can undergo reactions such as etherification and esterification. The ester group can be hydrolyzed. |

Research Findings

The synthesis of a similar compound, ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate, has been reported. This synthesis involves the reaction of resorcinol with ethyl 2-bromoisobutyrate in the presence of a base. A similar approach could likely be employed for the synthesis of this compound, using a methyl 2-halopropanoate as the alkylating agent.

Structure

3D Structure

Properties

CAS No. |

87129-34-8 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl 2-(3-hydroxyphenoxy)propanoate |

InChI |

InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-4-8(11)6-9/h3-7,11H,1-2H3 |

InChI Key |

ZVZWBIRHZJCANZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=CC(=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 3 Hydroxyphenoxy Propanoate

Esterification Routes for Methyl 2-(3-hydroxyphenoxy)propanoate Synthesis

Esterification routes begin with the precursor 2-(3-hydroxyphenoxy)propanoic acid, which is then converted to its methyl ester. These methods focus on the efficient formation of the ester functional group while preserving the integrity of the phenolic hydroxyl group.

Fischer Esterification Modifications and Optimizations

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. byjus.comorganic-chemistry.org For the synthesis of this compound, this involves the reaction of 2-(3-hydroxyphenoxy)propanoic acid with methanol (B129727) in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and several strategies are employed to drive it towards the product side to achieve high yields. organic-chemistry.orgathabascau.catamu.edu One common method is using a large excess of the alcohol (methanol), which also serves as the solvent. tamu.edu Another strategy is the removal of water as it is formed, often accomplished through azeotropic distillation or the use of dehydrating agents like molecular sieves. byjus.comorganic-chemistry.org

Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used as catalysts. byjus.comgoogle.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. organic-chemistry.orgmasterorganicchemistry.com Research on closely related 2-(4-hydroxyphenoxy)propionates has detailed multi-stage processes using distillable acids like HCl, allowing for the preparation of high-purity esters without extensive purification operations. google.comgoogle.com These processes are often run at reflux temperatures to increase the reaction rate. google.com

| Parameter | Condition | Purpose/Comment |

| Reactants | 2-(3-hydroxyphenoxy)propanoic acid, Methanol | Methanol is typically used in large excess. |

| Catalyst | Concentrated H₂SO₄ or HCl | Protonates the carbonyl group, activating it for nucleophilic attack. |

| Solvent | Methanol (excess) | Serves as both reactant and solvent, driving the equilibrium. |

| Temperature | Reflux (approx. 65°C for Methanol) | Increases reaction rate. |

| Equilibrium Shift | Use of excess alcohol; Removal of water | Le Châtelier's Principle is applied to maximize product yield. tamu.edu |

Mitsunobu Reaction Applications in Phenoxypropanoate Synthesis

The Mitsunobu reaction provides a powerful method for forming esters from a primary or secondary alcohol and a carboxylic acid under mild, neutral conditions. wikipedia.orgorganic-chemistry.org This reaction is particularly noted for proceeding with a clean inversion of stereochemistry at the alcohol's chiral center, making it valuable in stereoselective synthesis. organic-chemistry.orgnih.gov

The standard Mitsunobu protocol involves a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In the context of esterification, the reaction mechanism begins with the PPh₃ attacking the azodicarboxylate to form a betaine (B1666868) intermediate. This intermediate then deprotonates the carboxylic acid. The resulting carboxylate anion acts as the nucleophile, displacing an activated alcohol leaving group (formed from the reaction of the alcohol with the phosphine adduct) in a classic Sₙ2 fashion. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, this reaction would typically involve activating a suitable alcohol with the Mitsunobu reagents and then introducing 2-(3-hydroxyphenoxy)propanoic acid as the nucleophile. While less common for simple methyl esters due to the high reactivity of methanol, the protocol is highly effective for more complex alcohols where other methods might fail. nih.gov The reaction is generally performed in anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, starting at low temperatures (e.g., 0 °C) and then allowing the mixture to warm to room temperature. wikipedia.orgorganic-synthesis.com

| Reagent/Condition | Role/Typical Specification |

| Alcohol | The substrate to be converted. |

| Carboxylic Acid | The nucleophile (e.g., 2-(3-hydroxyphenoxy)propanoic acid). |

| Phosphine | Triphenylphosphine (PPh₃) is most common. |

| Azodicarboxylate | DEAD or DIAD. |

| Solvent | Anhydrous THF, Dioxane, or DCM. organic-synthesis.com |

| Temperature | Typically initiated at 0 °C, then warmed to room temperature. wikipedia.org |

Transesterification Approaches to this compound

Transesterification is the process of converting one ester into another by reaction with an alcohol. masterorganicchemistry.com For instance, an ethyl ester of 2-(3-hydroxyphenoxy)propanoic acid could be converted to the corresponding methyl ester by reacting it with methanol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: This method typically uses an alkoxide base, such as sodium methoxide (B1231860) (NaOMe), that corresponds to the alcohol being used. The reaction proceeds via a nucleophilic acyl substitution mechanism. The methoxide ion attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate, which then collapses, eliminating the original alkoxide (e.g., ethoxide) to yield the new methyl ester. masterorganicchemistry.com To drive the equilibrium toward the desired product, a large excess of methanol is used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to Fischer esterification, this process uses a strong acid like H₂SO₄. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol, proton transfer, and elimination of the original alcohol. masterorganicchemistry.com Again, using methanol as the solvent in large excess ensures a high conversion to the methyl ester. This approach is generally an equilibrium process.

| Parameter | Base-Catalyzed | Acid-Catalyzed |

| Starting Ester | e.g., Ethyl 2-(3-hydroxyphenoxy)propanoate | e.g., Ethyl 2-(3-hydroxyphenoxy)propanoate |

| Alcohol | Methanol (large excess) | Methanol (large excess) |

| Catalyst | Sodium Methoxide (NaOMe) | Sulfuric Acid (H₂SO₄) |

| Solvent | Methanol | Methanol |

| Mechanism | Nucleophilic Acyl Substitution | PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) masterorganicchemistry.com |

Etherification Strategies for the 3-Hydroxyphenoxy Moiety Installation

An alternative synthetic strategy involves forming the aryl ether bond as a key step. This approach typically starts with a resorcinol (B1680541) derivative and a methyl propanoate derivative bearing a suitable leaving group.

Williamson Ether Synthesis Adaptations and Improvements

The Williamson ether synthesis is a widely used and robust method for preparing ethers, involving the reaction of an alkoxide or phenoxide with an alkyl halide via an Sₙ2 reaction. wikipedia.org To synthesize this compound, this method would involve the reaction of resorcinol (1,3-dihydroxybenzene) with a methyl 2-halopropanoate, such as methyl 2-bromopropanoate (B1255678).

The reaction requires a base to deprotonate one of the phenolic hydroxyl groups of resorcinol to form a more nucleophilic phenoxide ion. Common bases include sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), or potassium carbonate (K₂CO₃). The choice of base and control of stoichiometry are crucial to favor mono-alkylation over di-alkylation. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone, which enhances the nucleophilicity of the phenoxide.

Since the mechanism is Sₙ2, it works best with primary or secondary alkyl halides. masterorganicchemistry.com Methyl 2-bromopropanoate is a secondary halide, so substitution is generally favored, though elimination reactions can sometimes compete. masterorganicchemistry.com A specific synthesis of a related compound, ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate, was achieved by reacting resorcinol with ethyl 2-bromoisobutyrate using sodium in ethanol, affording a 72% yield after heating at reflux for three hours. chemicalbook.com

| Component | Function/Example | Key Considerations |

| Phenol (B47542) | Resorcinol | Stoichiometry must be controlled to favor mono-etherification. |

| Alkyl Halide | Methyl 2-bromopropanoate | Secondary halide; Sₙ2 reaction is feasible. masterorganicchemistry.com |

| Base | NaH, NaOH, K₂CO₃, Na metal chemicalbook.com | Deprotonates the phenolic -OH to form the nucleophilic phenoxide. |

| Solvent | DMF, DMSO, Ethanol chemicalbook.com | Polar aprotic solvents are preferred to enhance nucleophilicity. |

| Temperature | Varies (e.g., reflux) chemicalbook.com | Higher temperatures can increase reaction rates but may also promote side reactions. |

Ullmann Condensation Methodologies in Aryl Ether Formation

The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers from an aryl halide and an alcohol or phenoxide. wikipedia.orgorganic-chemistry.org This method is particularly useful when the Sₙ2 mechanism of the Williamson synthesis is not feasible, such as when forming a diaryl ether.

Traditional Ullmann Reaction: The classic Ullmann conditions are often harsh, requiring high temperatures (frequently over 200 °C), a stoichiometric amount of copper powder or copper salts (e.g., CuI), and a high-boiling polar solvent like DMF, nitrobenzene, or N-methylpyrrolidone (NMP). wikipedia.org The aryl halide is typically activated by electron-withdrawing groups. wikipedia.org The reaction would involve coupling a 3-halo-phenol derivative with a methyl propanoate derivative in the presence of a base and copper.

Modern Ullmann-Type Reactions: Significant improvements to the Ullmann condensation have been developed, allowing the reaction to proceed under much milder conditions. These modern protocols often utilize a catalytic amount of a soluble copper(I) source, such as copper(I) iodide (CuI), in the presence of a ligand. wikipedia.org Ligands such as diamines, phenanthroline, or proline can stabilize the copper catalyst and facilitate the catalytic cycle, enabling the reaction to occur at lower temperatures (e.g., 80-120 °C). nih.gov A strong base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is also required. These milder conditions have broadened the substrate scope and functional group tolerance of the Ullmann reaction for aryl ether synthesis. researchgate.net

| Parameter | Traditional Ullmann | Modern Ullmann-Type |

| Aryl Halide | Activated Aryl Halide (e.g., 1-bromo-3-nitrobenzene) | Aryl Iodides, Bromides, or Chlorides |

| Alcohol/Phenol | Phenol or Alcohol | Phenol or Alcohol |

| Copper Source | Stoichiometric Cu powder, Cu₂O, CuI wikipedia.org | Catalytic CuI, Cu(OAc)₂, etc. |

| Ligand | None | Phenanthroline, Diamines, Proline, Acylhydrazines nih.gov |

| Base | K₂CO₃, KOH | Cs₂CO₃, K₃PO₄ |

| Solvent | High-boiling: NMP, DMF, Nitrobenzene wikipedia.org | DMF, Toluene, Dioxane |

| Temperature | > 200 °C wikipedia.org | 80 - 120 °C |

Propanoic Acid Moiety Construction Precursors and Their Derivatization

The synthesis of this compound fundamentally involves the formation of an ether linkage between a resorcinol moiety and a propanoic acid derivative. The construction of the propanoic acid portion of the molecule relies on readily available precursors that are subsequently derivatized to facilitate the key bond-forming reactions.

A primary route to aryloxypropanoates is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this context, the propanoic acid moiety is typically introduced as an electrophile, such as a 2-halopropanoate. For instance, the synthesis of a structurally related compound, ethyl 2-(3-hydroxy-phenoxy)-2-methylpropanoate, is achieved by reacting resorcinol with ethyl 2-bromoisobutyrate in the presence of a base like sodium ethoxide. chemicalbook.com This illustrates a common strategy where a halogenated propanoate ester serves as the direct precursor to the propanoic acid moiety.

Alternatively, propanoic acid itself can be the starting material. However, it often requires derivatization to enhance its reactivity for subsequent esterification or etherification steps. researchgate.netceon.rs A crucial derivatization is the conversion of the carboxylic acid to its corresponding methyl ester, Methyl propanoate. This esterification is typically an acid-catalyzed reaction between propanoic acid and methanol. google.com The reaction involves the protonation of the carboxylic acid's carbonyl group by a catalyst, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. mdpi.comsigmaaldrich.com Factors such as temperature, catalyst concentration, and the molar ratio of reactants significantly influence the reaction rate and yield. ceon.rs For example, studies on the esterification of propanoic acid show that increasing the temperature from 35°C to 65°C can dramatically increase the conversion rate to the corresponding ester. ceon.rs

Another important derivatization involves converting the propanoic acid into a more reactive species, such as an acid halide (e.g., propanoyl chloride) or an anhydride, which can then be used in acylation reactions. For gas chromatography analysis, fatty acids are often converted to fatty acid methyl esters (FAMEs) using alkylation derivatization reagents like boron trichloride (B1173362) in methanol (BCl3-methanol) to increase their stability and volatility. sigmaaldrich.com

The table below summarizes common precursors for the propanoic acid moiety and their typical derivatization methods.

| Precursor | Derivatization Method | Resulting Intermediate | Application in Synthesis |

|---|---|---|---|

| Propanoic Acid | Acid-catalyzed esterification with methanol | Methyl propanoate | Reactant for transesterification or precursor for further modification. |

| Propanoic Acid | Reaction with a halogenating agent (e.g., SOCl₂) | Propanoyl chloride | Highly reactive acylating agent. |

| Methyl Propanoate | α-Halogenation (e.g., with NBS/radical initiator) | Methyl 2-bromopropanoate | Electrophile for Williamson ether synthesis with a phenoxide. |

| Propanoic Acid | Attachment to a chiral auxiliary | Chiral propanoate imide/ester | Substrate for diastereoselective alkylation or etherification reactions. sfu.ca |

Enantioselective Synthesis of Chiral this compound Isomers

This compound possesses a chiral center at the C2 position of the propanoate group, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S isomers). In many applications, particularly in pharmaceuticals and agrochemicals, only one enantiomer exhibits the desired biological activity. wikipedia.org Therefore, methods for the enantioselective synthesis of the target molecule are of significant importance.

Asymmetric Catalysis in α-Substituted Propanoate Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. For the synthesis of α-substituted propanoates, transition-metal catalysts are often employed.

For example, zirconium-catalyzed asymmetric carboalumination (ZACA reaction) has been developed for the synthesis of stereochemically pure reduced polypropionates. nih.gov This method demonstrates how a chiral catalyst can control the stereochemical outcome during the formation of C-C bonds adjacent to a methyl-substituted carbon, a structure analogous to the chiral center in the target molecule. Similarly, rhodium-catalyzed asymmetric reactions have been applied to the synthesis of complex chiral molecules, showcasing the potential of these catalysts to create specific stereocenters with high enantioselectivity. chemrxiv.org While a direct application to this compound may not be widely reported, these catalytic systems provide a framework for developing a process where a prochiral precursor is converted into a single enantiomer of the target molecule.

Chiral Auxiliary and Chiral Ligand Approaches

Two well-established strategies for controlling stereochemistry are the use of chiral auxiliaries and chiral ligands.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org In the context of this compound synthesis, propanoic acid could be attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. sfu.cawikipedia.org The resulting chiral imide or ester creates a sterically defined environment, forcing a subsequent reaction, like the introduction of the 3-hydroxyphenoxy group at the α-position, to occur from a specific face of the molecule. This results in the formation of one diastereomer preferentially over the other. Subsequent cleavage of the auxiliary yields the enantiomerically enriched 2-(3-hydroxyphenoxy)propanoic acid, which can then be esterified to the final product.

Chiral ligands are used in conjunction with a metal catalyst. The ligand coordinates to the metal center, creating a chiral catalytic complex that can differentiate between enantiotopic faces of a prochiral substrate or transition states leading to different enantiomers. nih.govnih.gov Ligands such as BINOL derivatives, ProPhenol, and various amino acid-based structures have been successfully used in a wide range of enantioselective transformations. nih.govmdpi.com For the synthesis of the target compound, a strategy could involve a metal-catalyzed cross-coupling reaction between a resorcinol derivative and a prochiral propanoate precursor, where the stereochemical outcome is dictated by the chiral ligand.

The following table compares the chiral auxiliary and chiral ligand approaches.

| Approach | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is covalently and temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org | Often provides high diastereoselectivity and predictable outcomes. The auxiliary can frequently be recovered. wikipedia.org | Requires additional synthetic steps for attachment and removal of the auxiliary, which is not atom-economical. |

| Chiral Ligand | A chiral ligand complexes with a metal catalyst to create a chiral environment, enabling enantioselective transformation. nih.gov | Catalytic in nature, meaning a small amount of ligand can produce a large amount of chiral product. Highly atom-economical. | Requires extensive screening of ligands and reaction conditions. Ligands and metal catalysts can be expensive. |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free Reaction Conditions and Solid-Phase Synthesis

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. Performing reactions under solvent-free conditions, for example by using microwave irradiation or simply heating a mixture of neat reactants, can significantly reduce waste.

Solid-phase synthesis offers a powerful alternative to traditional solution-phase chemistry for minimizing solvent use and simplifying purification. wikipedia.org In this method, one of the starting materials is covalently attached to an insoluble solid support, such as a polymer bead. chempep.com For the synthesis of this compound, resorcinol could be anchored to the resin. The subsequent reaction with a large excess of a derivatized propanoate could then be carried out. peptide.com Because the product remains attached to the solid support, unreacted reagents and byproducts can be easily removed by simple filtration and washing. lsu.edu This eliminates the need for complex purification steps like chromatography. Finally, the desired product is cleaved from the solid support in a pure form. This methodology increases simplicity and speed and allows reactions to be driven to completion with excess reagents. wikipedia.org

Catalyst Development for Enhanced Atom Economy and Selectivity

Atom economy is a measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. Selectivity refers to the ability of a reaction to produce a specific desired product over other possible side products.

Recent catalyst development has focused on creating highly active and selective catalysts that promote atom economy. For ester synthesis, innovative catalysts like rhodium-ruthenium (RhRu) bimetallic oxide clusters have been developed. eurekalert.orglabmanager.com These catalysts are highly efficient and can use molecular oxygen, an environmentally benign and abundant oxidant, with water as the only byproduct, thus representing a greener approach. eurekalert.orglabmanager.com Ruthenium-catalyzed reductive ester synthesis from carboxylic acids and aldehydes or ketones using carbon monoxide as a deoxygenating agent is another example of an atom- and step-economical process. nih.govresearchgate.net

For producing the methyl propanoate precursor, the methoxycarbonylation of ethene is an exceptionally atom-economical industrial process. The development of palladium complexes with specific bidentate phosphine ligands has led to highly active and selective catalysts for this transformation, which is a key step in the production of methyl methacrylate. researchgate.net The use of heterogeneous catalysts, such as various metal oxides (e.g., TiO₂, CeO₂, ZrO₂), is another important green strategy. researchgate.net These solid catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and cost. They have been shown to be effective in driving the synthesis of amides from carboxylic acids and could be applied to esterification as well. researchgate.net

The table below highlights key green chemistry principles and their application in the synthesis of the target compound or its precursors.

| Green Chemistry Principle | Application/Approach | Benefit |

|---|---|---|

| Waste Prevention | Solid-phase synthesis | Simplifies purification, reduces solvent use for chromatography, and allows for easy removal of excess reagents. wikipedia.org |

| Atom Economy | Methoxycarbonylation of ethene to produce methyl propanoate. researchgate.net | Incorporates all reactant atoms into the desired product, generating no byproducts. |

| Safer Solvents and Auxiliaries | Solvent-free reaction conditions | Eliminates the need for potentially hazardous organic solvents. |

| Catalysis | Use of reusable heterogeneous catalysts (e.g., metal oxides) or highly efficient homogeneous catalysts. eurekalert.orgresearchgate.net | Reduces waste compared to stoichiometric reagents and allows for milder reaction conditions. Easy separation and reuse of catalysts. |

| Design for Energy Efficiency | Microwave-assisted synthesis | Can significantly reduce reaction times and energy consumption compared to conventional heating. |

Chemical Reactivity and Transformation Studies of Methyl 2 3 Hydroxyphenoxy Propanoate

Hydrolysis and Ester Cleavage Investigations under Varied Conditions

The ester functional group in Methyl 2-(3-hydroxyphenoxy)propanoate is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(3-hydroxyphenoxy)propanoic acid and methanol (B129727).

Under acidic catalysis, the reaction is a reversible equilibrium. chemguide.co.ukcommonorganicchemistry.com To drive the reaction toward completion, it is typically performed by heating the ester in the presence of an excess of water with a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org This process is the reverse of Fischer esterification.

Basic hydrolysis, or saponification, is an irreversible process that goes to completion. chemguide.co.uklibretexts.org The reaction involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521). The immediate products are the corresponding carboxylate salt (e.g., sodium 2-(3-hydroxyphenoxy)propanoate) and methanol. chemguide.co.uklibretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. Saponification is often the preferred method for ester cleavage due to its irreversibility and the ease of separating the alcohol product from the carboxylate salt. chemguide.co.uk

| Condition | Reagents | Key Characteristics | Initial Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Excess H₂O, cat. H₂SO₄ or HCl, Heat | Reversible; requires excess water to drive to completion. chemguide.co.ukcommonorganicchemistry.com | 2-(3-hydroxyphenoxy)propanoic acid and Methanol |

| Base-Mediated Hydrolysis (Saponification) | NaOH(aq) or KOH(aq), Heat | Irreversible; reaction goes to completion. chemguide.co.uklibretexts.org | Sodium 2-(3-hydroxyphenoxy)propanoate and Methanol |

Aromatic Ring Functionalization and Derivatization Strategies

The phenoxy ring of this compound contains two activating substituents: the hydroxyl group (-OH) and the alkoxy group (-OR). Both are ortho, para-directing groups in electrophilic aromatic substitution reactions. wku.edu The powerful activating and directing effect of the hydroxyl group typically dominates, guiding electrophiles primarily to the positions ortho and para to it (C2, C4, and C6).

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

Electrophilic aromatic substitution (SEAr) provides a direct method for introducing functional groups onto the aromatic ring. wikipedia.org For this compound, the high electron density at the positions ortho and para to the hydroxyl group makes the ring highly susceptible to electrophilic attack. wku.edu

Common SEAr reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: Employing an acyl chloride or alkyl halide with a strong Lewis acid like aluminum trichloride (B1173362) to attach acyl or alkyl groups. wikipedia.org

The regioselectivity is dictated by the directing effects of the existing substituents. The hydroxyl group is a strongly activating ortho, para-director, while the ether linkage is also an activating ortho, para-director. The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are the most activated sites for electrophilic attack. Steric hindrance from the propanoate side chain may influence the ratio of ortho to para substitution.

| Reaction | Typical Reagents | Predicted Major Products | Rationale |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Substitution at C2, C4, and C6 positions | The -OH group is a strong ortho, para-director, strongly activating these positions. wku.edu |

| Nitration | HNO₃, H₂SO₄ | Substitution at C2, C4, and C6 positions | The electron-donating nature of the -OH group stabilizes the cationic intermediate for ortho/para attack. wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution primarily at the C4 (para) position | The C4 position is electronically activated and sterically more accessible than the C2 and C6 positions. |

Directed ortho Metalation Studies and Subsequent Electrophilic Quenching

Note: This section is numbered as per the user's request.

Directed ortho metalation (DoM) is a powerful regioselective functionalization technique where a directing metalation group (DMG) guides deprotonation to an adjacent ortho position using a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with various electrophiles. wikipedia.org

In this compound, both the hydroxyl and the ether oxygen can act as DMGs. The hydroxyl group is one of the most powerful DMGs. However, its acidic proton will be readily deprotonated by the organolithium base. Therefore, a common strategy involves using at least two equivalents of the base (e.g., n-butyllithium); the first equivalent deprotonates the hydroxyl group to form a lithium phenoxide, which then directs the second equivalent to deprotonate the C2 position. Alternatively, the hydroxyl group can be protected with a removable group prior to the DoM step. The ether oxygen is a weaker DMG but can also direct lithiation. Given the strong directing ability of the hydroxyl/phenoxide group, metalation is expected to occur selectively at the C2 position.

Subsequent quenching of the C2-lithiated species with an electrophile allows for the precise installation of a wide range of functional groups.

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Metalation | 2 eq. n-BuLi, THF, -78 °C | Dilithiated intermediate (at O and C2) | Regioselective deprotonation at the position ortho to the hydroxyl group. wku.eduuwindsor.ca |

| 2. Electrophilic Quench | Electrophile (E⁺), e.g., I₂, DMF, (CH₃)₃SiCl | 2-Substituted-3-hydroxyphenoxy derivative | Introduction of a new functional group (e.g., -I, -CHO, -Si(CH₃)₃) at the C2 position. organic-chemistry.org |

Reactivity and Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, allowing for modifications that can alter the compound's physical and biological properties.

Etherification and Esterification Reactions of the Hydroxyl Moiety

The nucleophilic character of the phenolic hydroxyl group allows it to undergo both etherification and esterification.

Etherification is commonly achieved via the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction to form a new ether. youtube.com This method allows for the introduction of a wide variety of alkyl or substituted alkyl groups onto the phenolic oxygen. francis-press.com

Esterification of the phenolic hydroxyl can be accomplished by reacting it with an acylating agent such as an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. nih.gov This reaction converts the hydroxyl group into an ester, which can serve as a protecting group or modulate the compound's activity.

Oxidation Reactions and Quinone Methide Formation Studies

Phenols are susceptible to oxidation. The oxidation of the 3-hydroxy moiety in this compound could potentially lead to the formation of quinone or other oxidized species, depending on the oxidant used and the reaction conditions. Reagents like Fremy's salt or DDQ are known to oxidize phenols.

The formation of a quinone methide from this specific molecule is not a direct process, as it typically requires an alkyl substituent ortho or para to the hydroxyl group that can be oxidized. nih.gov However, a quinone methide intermediate could potentially be generated following an initial functionalization step, such as hydroxymethylation at an ortho position (C2 or C4), followed by a dehydration/oxidation sequence. Such reactive intermediates are valuable in synthesis as they can participate in cycloaddition or nucleophilic addition reactions. nih.govrsc.org

Stereochemical Inversion and Retention Studies at the Alpha-Carbon

The stereochemistry at the alpha-carbon of this compound is a critical aspect of its chemical behavior, particularly in reactions involving nucleophilic substitution at this chiral center. The outcome of such reactions, in terms of inversion or retention of configuration, is dictated by the reaction mechanism, which in turn is influenced by factors such as the nature of the leaving group, the nucleophile, the solvent, and the reaction temperature.

Reactions proceeding through a concerted S(_N)2 mechanism are characterized by a backside attack of the nucleophile on the alpha-carbon, leading to a single transition state and resulting in an inversion of the stereochemical configuration. For this to occur, the alpha-carbon must be accessible, and the leaving group must be sufficiently stable to depart.

Conversely, a stepwise S(_N)1 mechanism involves the formation of a planar carbocation intermediate after the departure of the leaving group. The subsequent attack of the nucleophile can occur from either face of the carbocation with equal probability, leading to a racemic mixture of products, meaning both inversion and retention of the original configuration are observed.

The choice between these pathways can be influenced by the reaction conditions. For instance, the use of a good leaving group, a strong, unhindered nucleophile, and a polar aprotic solvent typically favors the S(_N)2 pathway and thus, inversion of stereochemistry. In contrast, a stable carbocation, a weak nucleophile, and a polar protic solvent favor the S(_N)1 mechanism, leading to racemization.

Below is a table illustrating the expected stereochemical outcomes for reactions at the alpha-carbon of an enantiomerically pure sample of this compound under different mechanistic pathways.

| Starting Enantiomer | Reaction Mechanism | Nucleophile (Nu⁻) | Product Stereochemistry |

| (R)-Methyl 2-(3-hydroxyphenoxy)propanoate | S(_N)2 | Strong | (S)-Methyl 2-(substituted)propanoate |

| (S)-Methyl 2-(3-hydroxyphenoxy)propanoate | S(_N)2 | Strong | (R)-Methyl 2-(substituted)propanoate |

| (R)-Methyl 2-(3-hydroxyphenoxy)propanoate | S(_N)1 | Weak | Racemic mixture of (R)- and (S)-Methyl 2-(substituted)propanoate |

| (S)-Methyl 2-(3-hydroxyphenoxy)propanoate | S(_N)1 | Weak | Racemic mixture of (R)- and (S)-Methyl 2-(substituted)propanoate |

Chemo- and Regioselectivity in Reactions Involving this compound

The presence of multiple reactive sites in this compound—namely the phenolic hydroxyl group, the ester functionality, and the aromatic ring—raises important questions of chemo- and regioselectivity in its chemical transformations.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the primary competition for reactivity often lies between the phenolic hydroxyl group and the methyl ester. The phenolic hydroxyl group is nucleophilic and acidic, while the ester is an electrophilic site susceptible to nucleophilic acyl substitution.

For instance, in acylation reactions under basic or neutral conditions, the more nucleophilic phenolic oxygen will preferentially attack the acylating agent over the less reactive ester carbonyl oxygen. Conversely, under conditions of saponification (hydrolysis with a strong base), the ester group is the primary site of attack.

Regioselectivity , on the other hand, concerns the preferential reaction at one of two or more similar positions on a molecule. For this compound, this is most relevant in electrophilic aromatic substitution reactions on the benzene (B151609) ring. The existing substituents—the hydroxyl group and the ether-linked propanoate group—exert directing effects on incoming electrophiles.

The hydroxyl group is a strongly activating, ortho-, para-directing group. The ether oxygen is also activating and ortho-, para-directing. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the ether linkage are C2, C4, and the carbon of the other ring. Given the meta-substitution pattern of the starting material, the directing effects of these two groups will influence the position of further substitution. The hydroxyl group's strong activating effect is likely to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2, 4, and 6).

The following table provides hypothetical examples of chemo- and regioselective reactions involving this compound.

| Reaction Type | Reagent | Major Product | Selectivity Type |

| Acylation | Acetyl chloride, Pyridine | Methyl 2-(3-(acetyloxy)phenoxy)propanoate | Chemoselective |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-(3-hydroxy-4-nitrophenoxy)propanoate | Regioselective |

| Bromination | Br₂, FeBr₃ | Methyl 2-(3-hydroxy-4-bromophenoxy)propanoate and Methyl 2-(3-hydroxy-6-bromophenoxy)propanoate | Regioselective |

| Hydrolysis | NaOH, H₂O | 2-(3-hydroxyphenoxy)propanoic acid, sodium salt | Chemoselective |

Design, Synthesis, and Characterization of Methyl 2 3 Hydroxyphenoxy Propanoate Analogues and Derivatives

Structural Modifications of the Ester Moiety

The ester functionality is a primary target for modification due to its chemical reactivity and importance in determining the pharmacokinetic properties of a molecule.

Homologation, the process of extending a molecule by a repeating unit such as a methylene (B1212753) group (-CH2-), has been applied to the alkyl portion of the ester. The methyl group can be systematically replaced with larger alkyl chains such as ethyl, propyl, or butyl groups. A common synthetic route to achieve this involves the Williamson ether synthesis, where a phenol (B47542) is reacted with an appropriate α-haloalkanoate ester. For instance, the ethyl analogue, ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate, has been synthesized by reacting resorcinol (B1680541) with ethyl bromoisobutyrate in the presence of a base like sodium ethoxide. chemicalbook.com This reaction proceeds via the formation of a sodium phenoxide intermediate which then acts as a nucleophile. chemicalbook.com

Table 1: Homologation of the Ester Alkyl Chain

| R Group | Compound Name |

|---|---|

| -CH₃ | Methyl 2-(3-hydroxyphenoxy)propanoate |

| -CH₂CH₃ | Ethyl 2-(3-hydroxyphenoxy)propanoate |

The ester group can be bioisosterically replaced with other functional groups like amides, carboxylic acids, or ketones to alter chemical properties such as hydrogen bonding capacity, stability, and polarity.

Carboxylic Acids: The most direct conversion is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(3-hydroxyphenoxy)propanoic acid. This transformation can be achieved under either acidic or basic conditions (saponification). pressbooks.pub The resulting carboxylic acid serves as a key intermediate for further derivatization, such as the formation of amides.

Amides: Amide analogues are commonly synthesized from the corresponding carboxylic acid intermediate. The acid is typically activated using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and then reacted with a primary or secondary amine. researchgate.net Direct amidation of esters is also possible using specific catalytic systems, such as those involving nickel or tantalum catalysts, which can drive the reaction to completion. mdpi.com

Ketones: The synthesis of ketone analogues, where the ester group is replaced by a carbonyl function linked to an alkyl or aryl group, is a more complex transformation. It often requires multi-step synthetic strategies. One conceptual approach involves the use of organometallic reagents or developing biosynthetic pathways. For example, research into metabolically engineered E. coli has established functional pathways for producing methyl ketones from intermediates of the fatty acid cycle. nih.gov

Table 2: Functional Group Replacement of the Ester Moiety

| Original Moiety | Replacement Moiety | Resulting Functional Group |

|---|---|---|

| -COOCH₃ | -COOH | Carboxylic Acid |

| -COOCH₃ | -CONHR | Amide |

Modifications of the Propanoate Side Chain

The propanoate linker offers opportunities for structural variation by introducing substituents, altering chain length, or inducing cyclization.

The carbon atom alpha to the carbonyl group is a key position for introducing substituents to create steric bulk or new chiral centers. The synthesis of ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate, for example, involves the use of ethyl 2-bromoisobutyrate, which already contains a methyl group at the alpha-position. chemicalbook.com This demonstrates a straightforward method for creating α-substituted analogues. Introducing other groups, such as halogens, can also be explored to modulate electronic properties. The presence of α-branched side chains can significantly impact a molecule's tendency to aggregate and its solubility. nih.gov

Table 3: Alpha-Position Substituents on the Propanoate Chain

| α-Substituent (R') | Compound Name (Conceptual) |

|---|---|

| -H | This compound |

| -CH₃ | Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate |

Modifying the length of the side chain can impact the molecule's conformational flexibility and its interaction with biological targets.

Chain Elongation/Contraction: Synthesizing analogues with a shorter acetate (B1210297) linker (contraction) or a longer butanoate linker (elongation) can be achieved by selecting the appropriate starting materials in a Williamson ether synthesis (e.g., using a 2-bromoacetate or a 4-bromobutanoate).

Cyclization: Intramolecular reactions can be designed to form cyclic structures. For example, a [3+1+1+1] cycloaddition reaction has been developed to create six-membered carbocycles from precursor molecules, demonstrating a strategy for forming new rings. researchgate.net Such strategies could be adapted to create constrained analogues of this compound.

Table 4: Propanoate Side Chain Modifications

| Modification | Representative Structure |

|---|---|

| Standard Propanoate | -O-CH(CH₃)-COOCH₃ |

| Contraction (Acetate) | -O-CH₂-COOCH₃ |

| Elongation (Butanoate) | -O-CH(CH₃)-CH₂-COOCH₃ |

Phenoxy Ring Substituent Variations and Heterocyclic Analogues

The aromatic phenoxy ring is a critical component for modification, allowing for changes in electronic properties, steric profile, and the introduction of new functionalities.

Positional Isomerism and Substituent Variation: The position and nature of the hydroxyl group on the phenoxy ring can be altered. The para-substituted isomer, Methyl 2-(4-hydroxyphenoxy)propanoate, is a well-documented compound used as an intermediate in the synthesis of herbicides. chemicalbook.comgoogle.com The hydroxyl group can also be replaced with other substituents. For example, bromo-substituted analogues such as Methyl 2-(4-bromophenoxy)propanoate (B1632419) have been synthesized. sigmaaldrich.com Furthermore, the hydroxyl group can be oxidized or replaced to yield other functionalities, such as a formyl group, as seen in methyl 2-(3-formylphenyl)propanoate.

Heterocyclic Analogues: The phenyl ring can be replaced with a heterocyclic ring system to create bioisosteric analogues with potentially different biological activities and physicochemical properties. The synthesis of heterocyclic combretastatin (B1194345) A-4 analogues, for instance, involves replacing a phenyl ring with a benzothiazolone moiety. mdpi.com Similarly, furan-containing propanoic acid derivatives have been synthesized, demonstrating the feasibility of incorporating five-membered heterocycles. mdpi.com

Table 5: Phenoxy Ring Modifications and Heterocyclic Replacements

| Modification Type | Example |

|---|---|

| Positional Isomer | 4-hydroxyphenoxy |

| Substituent Variation | 4-bromophenoxy |

| Substituent Variation | 3-formylphenoxy |

| Heterocyclic Analogue | Benzothiazolonyl |

Halogenation, Alkylation, and Arylation Studies

The structural modification of the this compound core through halogenation, alkylation, and arylation presents a viable strategy for creating diverse analogues. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can influence the molecule's reactivity and potential interactions with biological targets. Computational studies on similar organic molecules have shown that halogenation, particularly with fluorine, can lower the potential energy well, suggesting an increase in reactivity. nih.gov Halogenation of the phenyl ring would likely proceed via electrophilic aromatic substitution, with the hydroxyl group acting as an ortho-, para-director.

Alkylation and Arylation: Alkylation of the phenolic hydroxyl group is a common strategy. For instance, a similar compound, 5-hydroxy-2,6-phenylpyrano[2,3-c]pyrazol-4(2H)-one, has been methylated using methyl iodide in the presence of a base. ktu.edumdpi.comktu.edu This general approach could be applied to this compound to yield its 3-methoxy derivative. Furthermore, palladium-catalyzed coupling reactions are powerful tools for creating carbon-carbon bonds. ktu.edu These methods could be employed to introduce various aryl and alkyl groups at different positions on the benzene (B151609) ring, provided a suitable precursor (e.g., a halogenated analogue) is available. nih.gov For example, the reaction of a brominated derivative of this compound with arylboronic acids (Suzuki coupling) or other organometallic reagents could yield a wide range of arylated analogues. nih.gov

| Modification Type | Reagents & Conditions (Illustrative Examples) | Potential Product |

| Alkylation (O-Methylation) | Methyl iodide, Base (e.g., Cs₂CO₃), Dioxane | Methyl 2-(3-methoxyphenoxy)propanoate |

| Arylation (Suzuki Coupling) | Arylboronic acid, Pd catalyst, Base | Methyl 2-(3-(aryl)phenoxy)propanoate |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS), Solvent | Methyl 2-(bromo-3-hydroxyphenoxy)propanoate |

Introduction of Electron-Donating and Electron-Withdrawing Groups

Modulating the electronic properties of the phenyl ring by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a key strategy in analogue design. These substitutions can impact the acidity of the phenolic proton, the molecule's polarity, and its hydrogen bonding capabilities.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), amino (-NH₂), and alkyl groups increase the electron density of the aromatic ring. The synthesis of a methoxy-substituted analogue can be achieved through the O-methylation of the hydroxyl group, as previously discussed. ktu.edumdpi.comktu.edu

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the ring. Nitration of the aromatic ring, for example, is a classic method to install an EWG. This typically involves treating the parent compound with a mixture of nitric acid and sulfuric acid. The position of nitration would be directed by the existing substituents on the ring. The presence of a trifluoromethyl group has been noted in other complex heterocyclic structures. nih.gov

| Group Type | Example Group | Synthetic Approach (General) | Expected Effect on Phenyl Ring |

| Electron-Donating | Methoxy (-OCH₃) | Williamson ether synthesis (e.g., CH₃I, base) | Increased electron density |

| Electron-Donating | Amino (-NH₂) | Reduction of a nitro group | Increased electron density |

| Electron-Withdrawing | Nitro (-NO₂) | Electrophilic Aromatic Nitration (HNO₃, H₂SO₄) | Decreased electron density |

| Electron-Withdrawing | Trifluoromethyl (-CF₃) | Introduction via trifluoromethylating reagents | Decreased electron density |

Isoxazole (B147169), Pyrazole (B372694), and Other Heterocyclic Ring Incorporations

The incorporation of heterocyclic rings, such as isoxazoles and pyrazoles, into the this compound structure can lead to novel analogues with significantly different shapes, polarities, and biological activities. ktu.edu Fused pyrazole derivatives, for instance, are found in numerous biologically active compounds. mdpi.com

Isoxazole Synthesis: Isoxazoles can be synthesized through various routes, including the [2+3] cycloaddition reaction of nitrile oxides with alkynes or alkenes. nih.gov One potential strategy would involve modifying the parent compound to contain a suitable functional group, such as an alkyne, which could then undergo cycloaddition to form the isoxazole ring. nih.gov

Pyrazole Synthesis: Pyrazole derivatives can be synthesized from chalcones, which are α,β-unsaturated ketones. ktu.edumdpi.com An appropriately functionalized this compound derivative could be converted into a chalcone (B49325) and subsequently cyclized with hydrazine (B178648) to form a pyrazole ring. The synthesis of pyrano[2,3-c]pyrazole derivatives has been reported from pyrazole-chalcones through an Algar–Flynn–Oyamada reaction. mdpi.comktu.edu Another approach involves the reaction of pyrazole derivatives with propanoate esters. evitachem.com

| Heterocycle | General Synthetic Strategy | Key Intermediate from Parent Compound |

| Isoxazole | 1,3-Dipolar cycloaddition | An alkyne or alkene derivative |

| Pyrazole | Condensation of a 1,3-dicarbonyl compound with hydrazine | A chalcone or 1,3-dicarbonyl derivative |

| Pyrano[2,3-c]pyrazole | Oxidative cyclization of a pyrazole-chalcone | A pyrazole-chalcone derivative |

Conformationally Constrained Analogues and Spacers

The flexibility of the ether linkage in this compound allows for multiple conformations. Introducing conformational constraints can lock the molecule into a specific three-dimensional arrangement, which can be crucial for selective interaction with biological targets.

Strategies for conformational restriction often involve incorporating the flexible parts of the molecule into a new ring system. mdpi.com For example, creating a cyclic ether by linking the propanoate side chain back to another position on the phenyl ring would severely restrict rotational freedom. Another approach is to introduce rigid spacers, such as an alkyne or a small aromatic ring, between the phenoxy group and the propanoate moiety, although this would represent a more significant departure from the original scaffold. The synthesis of such constrained analogues often requires multi-step synthetic sequences to construct the new cyclic systems. mdpi.com

Stereoisomer Synthesis, Separation, and Stereochemical Analysis of Analogues

The carbon atom bearing the methyl group in the propanoate chain of this compound is a chiral center. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-. The synthesis and separation of individual stereoisomers are important, as they often exhibit different biological activities.

Asymmetric Synthesis: Stereoselective synthesis aims to produce a single enantiomer preferentially. This can be achieved using chiral catalysts or chiral starting materials. For instance, biocatalytic reduction using ene-reductases has been employed for the asymmetric synthesis of related chiral building blocks like (R)-3-Hydroxy-2-methylpropanoate, achieving excellent enantioselectivities. researchgate.net

Separation of Stereoisomers: If a racemic mixture is synthesized, the enantiomers can be separated by chiral chromatography, which uses a chiral stationary phase to selectively interact with one enantiomer more strongly than the other. High-performance liquid chromatography (HPLC) with a chiral column is a common technique for this purpose. nih.gov

Stereochemical Analysis: Once synthesized or separated, the absolute configuration of the enantiomers can be determined using various analytical techniques. These include X-ray crystallography if a suitable crystal can be obtained, and comparison of optical rotation values with known standards. nih.gov

| Process | Method | Description |

| Asymmetric Synthesis | Biocatalysis (e.g., Ene-Reductases) | Use of enzymes to catalyze an enantioselective reaction. |

| Separation | Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. |

| Analysis | Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral sample. |

| Analysis | X-ray Crystallography | Determination of the three-dimensional structure of a molecule in a crystal. |

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research on Methyl 2 3 Hydroxyphenoxy Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For Methyl 2-(3-hydroxyphenoxy)propanoate and its derivatives, NMR provides detailed information about the chemical environment of each atom, enabling the complete assignment of its proton (¹H) and carbon (¹³C) skeletons.

While one-dimensional (1D) NMR spectra provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle. These techniques reveal correlations between different nuclei, confirming the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear correlation between the methine proton at the C2 position and the methyl protons at C1 of the propanoate chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum maps protons directly to the carbon atoms to which they are attached. This is crucial for assigning the chemical shifts of carbon atoms that have protons bonded to them.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool that reveals correlations between protons and carbons over two or three bonds. This long-range information is vital for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the methyl protons of the ester group to the carbonyl carbon, and from the methine proton at C2 to the aromatic carbon at the point of ether linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is unique in that it identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For complex derivatives of this compound, NOESY is instrumental in determining stereochemistry and conformational preferences.

Hypothetical ¹H and ¹³C NMR Data for this compound Note: These are estimated chemical shifts (δ) in ppm.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Propanoate-CH₃ | 1.55 (d) | 18.5 |

| Propanoate-CH | 4.75 (q) | 72.0 |

| Ester-C=O | - | 173.0 |

| Ester-OCH₃ | 3.70 (s) | 52.5 |

| Aromatic-C2' | 6.50 (dd) | 108.0 |

| Aromatic-C4' | 6.60 (dd) | 107.5 |

| Aromatic-C5' | 7.10 (t) | 130.5 |

| Aromatic-C6' | 6.55 (t) | 102.0 |

| Aromatic-C1' (ether) | - | 158.0 |

| Aromatic-C3' (hydroxyl) | - | 157.0 |

Expected Correlations in 2D NMR Spectra for this compound

| Technique | Correlated Nuclei | Inferred Structural Information |

|---|---|---|

| COSY | Propanoate-CH ↔ Propanoate-CH₃ | Confirms the propanoate side chain structure. |

| HSQC | Propanoate-CH₃ / ¹³C-CH₃ | Assigns the chemical shifts of protonated carbons. |

| Propanoate-CH / ¹³C-CH | ||

| Ester-OCH₃ / ¹³C-OCH₃ | ||

| Aromatic Protons / Aromatic Carbons | ||

| HMBC | Propanoate-CH₃ ↔ Ester-C=O | Connects the propanoate chain to the ester carbonyl. |

| Ester-OCH₃ ↔ Ester-C=O | Confirms the methyl ester group. |

This compound possesses a chiral center at the C2 position of the propanoate moiety, meaning it can exist as two non-superimposable mirror images (enantiomers). Standard NMR spectroscopy cannot distinguish between these enantiomers. To assess enantiomeric purity, chiral auxiliaries are employed.

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to separate peaks for each enantiomer in the NMR spectrum.

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes that coordinate with the analyte. The interaction results in significant shifts in the NMR signals, and the magnitude of these shifts is different for each enantiomer, allowing for their differentiation and quantification.

By integrating the signals corresponding to each enantiomer, the enantiomeric excess (ee) can be accurately calculated, which is a critical parameter in pharmaceutical and agrochemical research.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of a molecule. Since each element has a unique exact mass, the measured value can be used to unambiguously determine the molecular formula of the compound. This is a definitive method for confirming that the synthesized compound has the correct atomic composition.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₄ |

| Theoretical Exact Mass | 196.0736 Da |

| Method | Electrospray Ionization (ESI) |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the parent ion (e.g., the protonated molecule [M+H]⁺) is selected. This ion is then fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern is highly specific to the molecular structure and serves as a structural fingerprint.

For this compound, key fragmentations would include:

Cleavage of the ester group, leading to the loss of methanol (B129727) (CH₃OH) or the methoxycarbonyl group (•COOCH₃).

Scission of the ether bond, separating the hydroxyphenoxy and propanoate moieties.

Loss of small molecules like carbon monoxide (CO) from the ring structure.

This detailed fragmentation analysis not only confirms the identity of the target compound but is also exceptionally useful for identifying and characterizing impurities. An impurity will have a different molecular weight and/or a distinct fragmentation pattern, allowing for its detection and structural elucidation even at low levels. unito.itwvu.edu

Proposed MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 197.08 | 137.06 | 60 (CH₃O₂C• + H•) | [Hydroxyphenoxy-ethyl]⁺ |

| 197.08 | 111.04 | 86 (C₄H₆O₂) | [C₆H₆O₂]⁺ (Hydroxyphenol) |

| 197.08 | 87.04 | 110 (C₆H₆O₂) | [C₄H₇O₂]⁺ (Methyl propanoate fragment) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. When a molecule absorbs infrared radiation or scatters light (Raman effect), it transitions between vibrational energy levels. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups.

For this compound, these techniques provide rapid and non-destructive confirmation of its key structural features:

-OH Group: The phenolic hydroxyl group will produce a characteristic broad absorption band in the IR spectrum, typically in the 3500-3200 cm⁻¹ region, due to hydrogen bonding.

C=O Group: The ester carbonyl group gives rise to a very strong and sharp absorption in the IR spectrum, usually around 1750-1735 cm⁻¹. docbrown.info This is often one of the most prominent peaks in the spectrum.

C-O Bonds: The C-O stretching vibrations of the ether and ester linkages will appear in the "fingerprint region" of the IR spectrum, between 1300 and 1000 cm⁻¹. researchgate.net

Aromatic Ring: The C=C stretching vibrations within the benzene (B151609) ring produce several peaks in the 1600-1450 cm⁻¹ region. C-H bending vibrations out of the plane of the ring can also provide information about the substitution pattern.

Alkyl C-H Bonds: The stretching and bending vibrations of the methyl and methine groups of the propanoate chain will be visible in the 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively. researchgate.net

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information. For example, the symmetric stretching of the aromatic ring is often strong in the Raman spectrum. Together, IR and Raman provide a comprehensive vibrational profile that confirms the presence of all expected functional groups, verifying the molecular identity.

Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Phenolic Hydroxyl | O-H stretch | 3500 - 3200 | Strong, Broad | Weak |

| Alkyl C-H | C-H stretch | 3000 - 2850 | Medium | Medium-Strong |

| Ester Carbonyl | C=O stretch | 1750 - 1735 | Very Strong | Medium |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium-Strong | Strong |

| Alkyl C-H | C-H bend | 1470 - 1350 | Medium | Medium |

| Ether/Ester C-O | C-O stretch | 1300 - 1000 | Strong | Weak-Medium |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of molecular connectivity, conformation, and both relative and absolute stereochemistry. The application of this technique to this compound would first require the preparation of a suitable, high-quality single crystal. As the compound itself may not be readily crystallizable, researchers often turn to the synthesis of crystalline derivatives, such as salts or co-crystals, to facilitate analysis.

In the procedure, a beam of monochromatic X-rays is directed at the single crystal. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, crystallographers can compute a three-dimensional map of the electron density within the crystal's unit cell. This map is then interpreted to determine the positions of the individual atoms, bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound itself is not available in the current literature, analysis of closely related structures demonstrates the type of data that would be obtained. For instance, crystallographic analysis of (R)-2-Phenoxypropionic acid provides key structural parameters. amanote.comnih.gov Such an analysis for a derivative of this compound would yield a definitive solid-state structure, confirming the molecular geometry and packing arrangement within the crystal lattice.

Table 1: Illustrative Crystallographic Data for a Related Aryloxypropanoic Acid

This table presents typical data obtained from a single-crystal X-ray diffraction experiment, using the related compound (R)-2-Phenoxypropionic acid as an example to illustrate the expected parameters.

| Parameter | Value (Example: (R)-2-Phenoxypropionic acid) |

| Chemical Formula | C₉H₁₀O₃ |

| Formula Weight | 166.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 5.6 Å, b = 7.8 Å, c = 9.5 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 402 ų |

| Z (Molecules per unit cell) | 2 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a set of techniques that are highly sensitive to the three-dimensional structure of chiral molecules, making them indispensable for assigning the absolute configuration (R or S) of stereocenters. mtoz-biolabs.com For this compound, which contains a chiral center at the C2 position of the propanoate chain, methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are critical. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com An observed CD signal, known as a Cotton effect, can be positive or negative and is plotted against wavelength. The resulting spectrum is a unique fingerprint of the molecule's stereochemistry.

In a pertinent study on analogous compounds, researchers determined the absolute configuration of 2-(2-chlorophenoxy)propanoic acid and 2-(3-chlorophenoxy)propanoic acid. nih.gov Direct analysis of the acids was complicated by intermolecular hydrogen bonding. nih.gov To obtain an unambiguous result, the acids were converted into their corresponding methyl esters. nih.gov The experimental Vibrational Circular Dichroism (VCD) spectra of these esters were then compared with spectra predicted by ab initio density functional theory (DFT) calculations. nih.gov This comparison allowed for the unequivocal assignment of the (+)-enantiomers as having the (R) absolute configuration. nih.gov This methodological approach is directly applicable to establishing the absolute configuration of the enantiomers of this compound.

Optical Rotatory Dispersion (ORD) is a complementary technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgkud.ac.in The resulting ORD curve provides information about the stereochemical environment of the chromophores within the molecule. scispace.com For related compounds, specific rotation values are routinely reported as a key physical property. For example, the closely related compound Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate has a reported specific rotation of [α]22/D +43° (c = 1 in chloroform), confirming its optical activity. By comparing experimental ORD curves with theoretical calculations or with the curves of known compounds, the absolute configuration can be confidently assigned. mdpi.com

Table 2: Chiroptical Data for the Assignment of Absolute Configuration in Related Aryloxypropanoate Esters

| Compound | Technique | Key Finding | Reference |

| Methyl 2-(3-chlorophenoxy)propanoate | Vibrational Circular Dichroism (VCD) & DFT Calculation | Comparison of experimental and predicted spectra unambiguously determined the absolute configuration of the (+)-enantiomer to be (R). | nih.gov |

| Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | Polarimetry (ORD at a single wavelength) | Shows a positive optical rotation ([α]22/D +43°), characterizing the (R)-enantiomer. |

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or molecular modeling studies published for the compound “this compound.” Research and data for the specific subsections requested—including Density Functional Theory (DFT) studies, Ab Initio calculations, Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling—are not present for this exact molecule.

While computational studies exist for isomers, such as Methyl 2-(4-hydroxyphenoxy)propanoate, and for other related phenolic compounds, the strict requirement to focus solely on this compound cannot be met with scientifically accurate and detailed research findings at this time.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail as per the provided outline. An article created without specific data would be speculative and would not adhere to the instructions of being thorough, informative, and based on detailed research.

Computational Chemistry and Molecular Modeling Studies of Methyl 2 3 Hydroxyphenoxy Propanoate

Retrosynthetic Analysis Software Applications for Methyl 2-(3-hydroxyphenoxy)propanoate Synthesis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials. Modern computational tools have significantly enhanced this process by automating the generation of synthetic routes. Software platforms like SYNTHIA™, Reaxys Predictive Retrosynthesis, and ASKCOS employ vast databases of chemical reactions and sophisticated algorithms to propose viable synthetic pathways.

For a molecule such as this compound, these software applications would begin by identifying the key functional groups and bonds that can be disconnected. The primary disconnections for this target molecule would likely involve the ether linkage and the ester group.

A hypothetical retrosynthetic analysis generated by such software might propose the following primary disconnection strategies:

Disconnection of the Ether Bond (C-O): This is a common and logical disconnection. The software would identify this as a Williamson ether synthesis. This would lead to two precursor molecules: a methyl 2-halopropanoate (or a related derivative with a good leaving group) and resorcinol (B1680541) (1,3-dihydroxybenzene). The software would then search its database for the commercial availability and cost of these precursors.

Disconnection of the Ester Bond (C-O): Another primary disconnection would be the hydrolysis of the ester. This would yield 2-(3-hydroxyphenoxy)propanoic acid and methanol (B129727). The subsequent step would then be the formation of the ether bond in the carboxylic acid precursor, leading back to resorcinol and a halopropanoic acid.

The software would evaluate each proposed route based on several parameters, which can be presented in a data table for comparison.

Table 1: Hypothetical Retrosynthetic Routes for this compound Generated by Software

| Route | Key Disconnection | Precursors Identified | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| 1 | Ether Bond | Methyl 2-bromopropanoate (B1255678), Resorcinol | High-yielding reaction (Williamson ether synthesis). Readily available starting materials. | Potential for O-alkylation at both hydroxyl groups of resorcinol, requiring selective protection. |

| 2 | Ester Bond | 2-(3-hydroxyphenoxy)propanoic acid, Methanol | Avoids direct handling of potentially more reactive halo-esters. | Requires an additional esterification step. The synthesis of the carboxylic acid precursor is still required. |

| 3 | Ullmann Condensation | 3-Bromophenol, Methyl 2-hydroxypropanoate | Alternative to Williamson synthesis, may offer different selectivity. | Requires a copper catalyst, which can be difficult to remove from the final product. Harsher reaction conditions may be needed. |

These software tools can further refine the synthesis plan by suggesting specific reagents, reaction conditions, and even providing literature references for similar transformations. The user can often set constraints such as the maximum number of steps, the cost of starting materials, and the exclusion of certain toxic reagents.

Virtual Screening and Library Design Utilizing this compound Scaffolds